molecular formula C8H11NO B1666771 1-(3-Aminophenyl)ethanol CAS No. 2454-37-7

1-(3-Aminophenyl)ethanol

Cat. No. B1666771
CAS RN: 2454-37-7
M. Wt: 137.18 g/mol
InChI Key: QPKNDHZQPGMLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminophenyl)ethanol is a compound with the molecular formula C8H11NO . It is also known by other names such as 3-(1-Hydroxyethyl)aniline and m-(1-Hydroxyethyl)aniline .


Synthesis Analysis

1-(3-Aminophenyl)ethanol can be synthesized from 3′-Nitroacetophenone through a high hydrostatic pressure-assisted reduction with Ni–Al alloy in water . Another method involves the hydrogenation reduction reaction of m-nitrophenol compounds using a nanocomposite material as a catalyst .


Molecular Structure Analysis

The molecular weight of 1-(3-Aminophenyl)ethanol is 137.18 g/mol . The InChI representation of the molecule is InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3 . The Canonical SMILES representation is CC(C1=CC(=CC=C1)N)O .


Physical And Chemical Properties Analysis

1-(3-Aminophenyl)ethanol has a molecular weight of 137.18 g/mol . It has a density of 1.1±0.1 g/cm³ . The boiling point is 285.0±15.0 °C at 760 mmHg . It has a flash point of 126.1±20.4 °C . The compound has 2 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

  • Chemical Synthesis and Catalysis :

    • Schul’tsev and Panarin (2010) studied the thermal acid-catalyzed liquid-phase dehydration of 1-(4-aminophenyl)ethanol, revealing the potential for synthesizing various compounds like 1-amino-4-ethylbenzene and 4-aminostyrene, which have industrial relevance (Schul’tsev & Panarin, 2010).
    • Xiao-hong Li et al. (2013) discovered a new reaction pathway in the oxidation of 1-(3-aminophenyl)ethanol with performic acid, enabling direct oxidation to corresponding esters, providing insights into lignin degradation technology (Li, Meng, Liu, & Peng, 2013).
    • Zhang Wei-xing (2013) investigated a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, highlighting its industrial application value (Wei-xing, 2013).
  • Pharmacological and Biochemical Research :

    • Lands, Ludueña, and Buzzo (1967) explored the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, showing its impact on sympathomimetic activity and suggesting a differentiation in β-receptor types (Lands, Ludueña, & Buzzo, 1967).
    • Yu, Li, Lu, and Zheng (2018) reported on an NADPH-dependent enzyme derived from Burkholderia cenocepacia, which showed potential for synthesizing chiral alcohols like (R)-3, 5-Bis(trifluoromethyl)phenyl ethanol, a key intermediate in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).
  • Material Science and Engineering :

    • Huang, Mei, Huang, Qin, and Zhu (2019) developed photosensitive diamines, including 1-(3-aminophenyl)-3-(4-aminophenyl)-2-propen-1-one, for potential applications in material science (Huang, Mei, Huang, Qin, & Zhu, 2019).
  • Environmental Science :

    • Tuck, Tan, and Hayball (2000) synthesized radiolabeled hydroxytyrosol, a major phenolic compound in olive oil derived from (3,4-Dihydroxyphenyl)ethanol, for bioavailability and metabolism studies, contributing to the understanding of environmental interactions of natural compounds (Tuck, Tan, & Hayball, 2000).

Safety And Hazards

1-(3-Aminophenyl)ethanol is harmful by inhalation, in contact with skin, and if swallowed . It can cause serious eye irritation . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed or inhaled, seek medical attention . It is advised not to eat, drink, or smoke when using this product .

Relevant Papers

One relevant paper discusses the oxidation reactions of 1-(3-Aminophenyl)ethanol with performic acid . Further analysis of this paper and others would provide more detailed information on the compound.

properties

IUPAC Name

1-(3-aminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKNDHZQPGMLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031386
Record name 1-(3-Aminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)ethanol

CAS RN

2454-37-7, 201939-72-2
Record name 3-(1-Hydroxyethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2454-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, m-amino-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2454-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2454-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Aminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminophenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S)-1-(3-aminophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

m-Nitroacetophenone (66.0 g., 0.40 mole), water containing 0.70 mole phosphoric acid (300 ml.), and 5% palladium on carbon (2.0 g.) were hydrogenated as in Example II until hydrogen absorption ceased (2 hours). Work-up after neutralization with 1.40 moles potassium hydroxide gave m-amino-α-methylbenzyl alcohol in 75% yield which was 99% pure by GLC and contained 0.8% m-ethylaniline.
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
1.4 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following the procedure of Example I there was charged m-nitroacetophenone (33.0 g. 0.20 mole, 99% purity), water (300 ml.), and Raney nickel (14.8 g. (wet), Grace No. 4200) under 300 psi to 250 psi hydrogen. After 21/2 hours, work-up, by complete evaporation of the filtered hydrogenate, yielded 26.7 g. (97% yield) of m-amino-α-methylbenzyl alcohol which was 99.3% pure by GLC.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

m-Nitroacetophenone (82.3 g., 0.50 mole), water containing 0.85 mole of phosphoric acid (300 ml.), and 5% palladium on carbon (1.5 g.) were charged and hydrogenated as in Example II. The resulting hydrogenate was neutralized with 45% potassium hydroxide (1.70 mole) and stirred in a cooling bath until precipitation of solids was complete. m-Amino-α-methylbenzyl alcohol was obtained in 86% yield and contained 97.8% pure product with 2.2% m-ethylaniline.
Quantity
82.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Aminophenyl)ethanol
Reactant of Route 2
1-(3-Aminophenyl)ethanol
Reactant of Route 3
1-(3-Aminophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(3-Aminophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(3-Aminophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(3-Aminophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.